Spironolactone-d7 (Major)
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Overview
Description
Spironolactone-d7 (Major) is a deuterium-labeled version of spironolactone, a synthetic 17-lactone steroid. It is primarily used as a stable isotope-labeled internal standard for the quantification of spironolactone in various analytical applications . Spironolactone itself is a potassium-sparing diuretic that functions as an aldosterone receptor antagonist, commonly used to treat conditions such as hypertension, heart failure, and edema .
Preparation Methods
The synthesis of Spironolactone-d7 (Major) involves the incorporation of deuterium atoms into the spironolactone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The industrial production methods for Spironolactone-d7 (Major) are similar to those of spironolactone, with additional steps to ensure the incorporation of deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Spironolactone-d7 (Major) undergoes various chemical reactions similar to those of spironolactone. These reactions include:
Oxidation: Spironolactone can be oxidized to form canrenone, a major active metabolite.
Reduction: Reduction reactions can convert spironolactone into its reduced forms, such as 7α-thiomethylspironolactone.
Substitution: Substitution reactions can occur at various positions on the spironolactone molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are canrenone and 7α-thiomethylspironolactone .
Scientific Research Applications
Spironolactone-d7 (Major) has a wide range of scientific research applications, including:
Mechanism of Action
Spironolactone-d7 (Major) exerts its effects by acting as an aldosterone receptor antagonist. It competes with aldosterone for binding to mineralocorticoid receptors in the distal tubules and collecting ducts of the kidneys . This inhibits the reabsorption of sodium and water while promoting the retention of potassium, leading to diuretic and antihypertensive effects . The molecular targets involved include the mineralocorticoid receptors and the pathways associated with sodium and potassium transport .
Comparison with Similar Compounds
Spironolactone-d7 (Major) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:
Spironolactone: The non-deuterated version, commonly used as a diuretic and aldosterone antagonist.
Canrenone: A major active metabolite of spironolactone with similar pharmacological effects.
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different chemical structure.
Spironolactone-d7 (Major) stands out due to its use as a stable isotope-labeled internal standard, which is crucial for accurate and reliable data analysis in various research fields .
Properties
Molecular Formula |
C24H32O4S |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
S-[(6S,7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13-,17-,18-,19+,21+,22-,23-,24+ |
InChI Key |
LXMSZDCAJNLERA-XVBPZWKCSA-N |
Isomeric SMILES |
[H][C@@]1(C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Origin of Product |
United States |
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